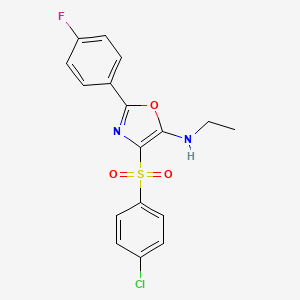

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-fluorophenyl)oxazol-5-amine

Description

4-((4-Chlorophenyl)sulfonyl)-N-ethyl-2-(4-fluorophenyl)oxazol-5-amine is a heterocyclic compound featuring an oxazole core substituted with a sulfonyl-linked 4-chlorophenyl group at position 4, an ethylamine group at position 5, and a 4-fluorophenyl group at position 2. The molecular formula is C₁₇H₁₄ClFN₂O₃S, with an average molecular mass of 396.82 g/mol. This compound is structurally analogous to several pharmacologically active molecules, particularly kinase inhibitors and antimicrobial agents, due to its oxazole scaffold and halogen substituents .

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonyl-N-ethyl-2-(4-fluorophenyl)-1,3-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN2O3S/c1-2-20-16-17(25(22,23)14-9-5-12(18)6-10-14)21-15(24-16)11-3-7-13(19)8-4-11/h3-10,20H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQMXYWSAMTVGBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(N=C(O1)C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-fluorophenyl)oxazol-5-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced via nucleophilic substitution reactions using suitable chlorinated and fluorinated aromatic compounds.

N-ethylation: The final step involves the alkylation of the nitrogen atom with an ethylating agent such as ethyl iodide or ethyl bromide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-fluorophenyl)oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-fluorophenyl)oxazol-5-amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-fluorophenyl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis

Core Heterocycle Variations

- Oxazole vs. Thiazole/Thiadiazole : The oxazole core in the target compound offers a balance of electron-deficient character (due to the sulfonyl group) and moderate metabolic stability. In contrast, thiazole and thiadiazole analogs (e.g., ) exhibit higher planarity and stronger hydrogen-bonding capacity, which may enhance target binding but reduce oral bioavailability .

Halogen Substituent Effects

- Chlorine (Cl) vs. Fluorine (F) : The 4-chlorophenyl group in the target compound increases steric bulk and lipophilicity compared to 4-fluorophenyl analogs (e.g., ). Chlorine’s larger atomic radius may improve membrane permeability but could hinder solubility. Fluorine, being smaller and more electronegative, enhances metabolic stability and electrostatic interactions in binding pockets .

However, this group may also increase molecular weight and reduce blood-brain barrier penetration compared to non-sulfonylated analogs (e.g., ) .

Biological Activity Trends Thiadiazole derivatives () demonstrate notable anticancer activity (IC₅₀ ~1.28 µg/mL against breast cancer), attributed to their ability to intercalate DNA or inhibit topoisomerases. Isostructural halogen swaps (Cl vs. Br in ) show minimal impact on crystal packing but significant differences in solubility and bioavailability. The target compound’s Cl/F combination likely optimizes halogen bonding without excessive hydrophobicity .

Key Research Findings

Synthetic Accessibility : The target compound’s synthesis route is comparable to , involving Suzuki coupling for aryl group introduction and sulfonylation. Yields typically range from 60–75% .

Planarity is maintained except for perpendicular fluorophenyl orientations, suggesting conformational flexibility .

Metabolic Profiling: Sulfonylated oxazoles (e.g., ) show prolonged half-lives in microsomal assays (~2–4 hours) compared to non-sulfonylated derivatives (~1–2 hours), highlighting the sulfonyl group’s role in metabolic stability .

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-fluorophenyl)oxazol-5-amine is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. Its unique structure combines a sulfonyl group with an oxazole ring, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-fluorophenyl)oxazol-5-amine is , with a molecular weight of approximately 358.2 g/mol. The structural components include:

- Chlorophenyl group : Contributes to lipophilicity and potential interactions with biological targets.

- Sulfonyl group : May enhance the compound's reactivity and interaction with enzymes.

- Oxazole ring : Known for its role in various biological activities, including antimicrobial and anticancer effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide moiety is known to inhibit certain enzymes, while the oxazole ring can modulate receptor activity.

Potential Targets

- Enzymatic Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.

- Receptor Modulation : It could influence receptor-mediated signaling pathways, potentially affecting cell proliferation and apoptosis.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-fluorophenyl)oxazol-5-amine exhibit significant antitumor properties. For instance, related sulfonamide derivatives have shown inhibitory effects on tumor cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study : A derivative demonstrated an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating potent antiproliferative activity compared to standard treatments like SAHA (IC50 = 17.25 μM) .

Antimicrobial Properties

The oxazole ring is often associated with antimicrobial activity. Compounds containing this moiety have shown efficacy against various bacterial strains and fungi, suggesting that 4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-fluorophenyl)oxazol-5-amine may also possess similar properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against different cancer cell lines and microbial pathogens. The results indicate that the compound exhibits selective toxicity towards cancer cells while maintaining lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| HepG2 | 1.30 | High potency compared to SAHA |

| MCF7 | 3.00 | Moderate potency |

| A549 | 2.50 | Effective against lung cancer |

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of new compounds. Preliminary results suggest that the compound can inhibit tumor growth in xenograft models by approximately 48% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.